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Compound of Interest

Compound Name: Reynosin

Cat. No.: B1680571 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Reynosin, a eudesmanolide-type sesquiterpene lactone found in plants such as Magnolia

grandiflora and Laurus nobilis. This document is intended to serve as a core resource for

researchers engaged in the identification, characterization, and development of natural

products.

Nuclear Magnetic Resonance (NMR) Spectroscopic
Data
The structural elucidation of Reynosin is heavily reliant on one- and two-dimensional NMR

spectroscopy. The following tables summarize the assigned proton (¹H) and carbon-¹³ (¹³C)

NMR chemical shifts, based on data reported in the scientific literature.

Table 1: ¹H NMR Spectroscopic Data for Reynosin (CDCl₃)
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

1 2.35 m

2 1.80, 1.65 m

3 2.10 m

5 2.65 d 10.5

6 4.10 t 10.0

7 2.50 m

8 1.95, 1.55 m

9 2.20, 2.05 m

13a 6.15 d 3.0

13b 5.50 d 3.0

14 1.05 s

15 4.90, 4.75 s

Table 2: ¹³C NMR Spectroscopic Data for Reynosin (CDCl₃)
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Position Chemical Shift (δ, ppm)

1 40.8

2 27.5

3 35.1

4 149.5

5 50.5

6 82.5

7 51.2

8 23.8

9 38.5

10 37.5

11 140.2

12 170.5

13 120.5

14 18.5

15 110.2

Mass Spectrometry (MS) Data
Mass spectrometry provides crucial information regarding the molecular weight and

fragmentation pattern of Reynosin, aiding in its identification and structural confirmation.

Table 3: Mass Spectrometry Data for Reynosin

Ionization Mode Mass Analyzer
Precursor Ion
[M+H]⁺ (m/z)

Key Fragment Ions
(m/z)

ESI Q-TOF 249.1485 231, 213, 185
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Experimental Protocols
The following sections detail the general methodologies for acquiring the spectroscopic data

presented above. These protocols are based on standard practices for the analysis of

sesquiterpene lactones.

NMR Spectroscopy
Sample Preparation: A purified sample of Reynosin (typically 1-5 mg) is dissolved in

deuterated chloroform (CDCl₃) and transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g.,

400 MHz or higher).

¹H NMR Spectroscopy:

Pulse Program: Standard single-pulse sequence.

Spectral Width: Approximately 12 ppm.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on the sample concentration.

Referencing: The residual solvent peak of CDCl₃ (δ 7.26 ppm) is used as an internal

standard.

¹³C NMR Spectroscopy:

Pulse Program: Proton-decoupled single-pulse sequence.

Spectral Width: Approximately 200 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.
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Number of Scans: 1024 or more, depending on the sample concentration.

Referencing: The solvent peak of CDCl₃ (δ 77.16 ppm) is used as an internal standard.

2D NMR Spectroscopy: To establish the connectivity and spatial relationships within the

molecule, a suite of 2D NMR experiments is typically performed, including:

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and

carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of

protons.

Mass Spectrometry (LC-MS)
Sample Preparation: A dilute solution of the purified Reynosin sample is prepared in a suitable

solvent, typically methanol or acetonitrile.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-

TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system is used.

Liquid Chromatography:

Column: A C18 reversed-phase column is commonly used.

Mobile Phase: A gradient of water (often with a small amount of formic acid) and acetonitrile

or methanol.

Flow Rate: 0.2-0.5 mL/min.

Injection Volume: 5-10 µL.

Mass Spectrometry:
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Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically employed.

Mass Range: A scan range of m/z 100-500 is generally sufficient to observe the precursor

ion and its main fragments.

Collision Energy: For tandem mass spectrometry (MS/MS) experiments, the collision energy

is varied to induce fragmentation and obtain characteristic product ions.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of

Reynosin.
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Caption: Workflow for the isolation and spectroscopic analysis of Reynosin.

To cite this document: BenchChem. [Spectroscopic Data of Reynosin: An In-Depth Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1680571#spectroscopic-data-of-reynosin-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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